3-(Chlorosulfonyl)propanoyl chloride

Bifunctional linker Orthogonal derivatization Chemoselective synthesis

3-(Chlorosulfonyl)propanoyl chloride (CAS 3944-67-0), also referred to as 3-sulfopropanoyl chloride or 3-chlorosulfonylpropionyl chloride, is a C₃ aliphatic bifunctional reagent bearing both an acyl chloride (–COCl) and a sulfonyl chloride (–SO₂Cl) on a linear three-carbon scaffold. With a molecular formula of C₃H₄Cl₂O₃S and a molecular weight of 191.03 g·mol⁻¹, it is classified as a reactive dual-electrophile intermediate.

Molecular Formula C3H4Cl2O3S
Molecular Weight 191.03 g/mol
CAS No. 3944-67-0
Cat. No. B3370451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chlorosulfonyl)propanoyl chloride
CAS3944-67-0
Molecular FormulaC3H4Cl2O3S
Molecular Weight191.03 g/mol
Structural Identifiers
SMILESC(CS(=O)(=O)Cl)C(=O)Cl
InChIInChI=1S/C3H4Cl2O3S/c4-3(6)1-2-9(5,7)8/h1-2H2
InChIKeyKFSRAQBONYWWBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Chlorosulfonyl)propanoyl chloride (CAS 3944-67-0): Bifunctional Sulfonyl-Acyl Chloride Procurement & Selection Guide


3-(Chlorosulfonyl)propanoyl chloride (CAS 3944-67-0), also referred to as 3-sulfopropanoyl chloride or 3-chlorosulfonylpropionyl chloride, is a C₃ aliphatic bifunctional reagent bearing both an acyl chloride (–COCl) and a sulfonyl chloride (–SO₂Cl) on a linear three-carbon scaffold [1]. With a molecular formula of C₃H₄Cl₂O₃S and a molecular weight of 191.03 g·mol⁻¹, it is classified as a reactive dual-electrophile intermediate [2]. Its IUPAC name is 3-chlorosulfonylpropanoyl chloride, and it is primarily employed in pharmaceutical intermediate synthesis and chemical biology research where sequential or orthogonal functionalization is required [3].

Why 3-(Chlorosulfonyl)propanoyl chloride Cannot Be Substituted by Generic Sulfonyl Chlorides


Generic substitution with monofunctional sulfonyl chlorides such as 3-chloropropanesulfonyl chloride (CAS 1633-82-5) or positional isomers like 2-chlorosulfonylpropanoyl chloride (CAS 40754-39-0) is not chemically equivalent because 3944-67-0 is the only compound in this class that combines a terminal acyl chloride with a terminal sulfonyl chloride on the same C₃ backbone [1]. This bifunctional architecture enables sequential, chemoselective derivatization — first at the more reactive acyl chloride site, then at the sulfonyl chloride — a synthetic pathway that is structurally impossible with monofunctional analogs . The 1,3-relationship between the two electrophilic centers provides a spatial separation that avoids steric congestion and electronic cross-talk, unlike the 1,2-relationship in the 2-chlorosulfonyl isomer [2]. For procurement decisions, substituting 3944-67-0 with a generic sulfonyl chloride would forfeit the ability to perform two sequential nucleophilic substitutions on a single small-molecule scaffold, necessitating additional synthetic steps, protecting group strategies, or alternative linker chemistry.

Quantitative Differentiation Evidence for 3-(Chlorosulfonyl)propanoyl chloride (3944-67-0) vs. Comparators


Bifunctional Electrophilic Architecture: Orthogonal Acyl Chloride + Sulfonyl Chloride Reactivity vs. Monofunctional 3-Chloropropanesulfonyl Chloride

3-(Chlorosulfonyl)propanoyl chloride (3944-67-0) possesses two distinct electrophilic warheads — an acyl chloride (–COCl) and a sulfonyl chloride (–SO₂Cl) — separated by a two-methylene spacer [1]. By contrast, the closest commercial monofunctional analog, 3-chloropropanesulfonyl chloride (CAS 1633-82-5; MW 177.05), contains only a single sulfonyl chloride group with a chloroalkyl terminus, providing only one electrophilic reaction site . Literature on acyl vs. sulfonyl chloride reactivity establishes that acyl chlorides are generally more reactive toward nucleophiles than sulfonyl chlorides, enabling sequential, chemoselective derivatization strategies [2]. This differential reactivity allows 3944-67-0 to serve as a heterobifunctional linker in PROTAC synthesis and bioconjugation, whereas 1633-82-5 cannot perform the acyl transfer step required for amide or ester bond formation at the terminal position.

Bifunctional linker Orthogonal derivatization Chemoselective synthesis

Molecular Weight and Density Differentiation: 3944-67-0 vs. Monofunctional 3-Chloropropanesulfonyl Chloride (1633-82-5)

The target compound 3944-67-0 exhibits a molecular weight of 191.03 g·mol⁻¹ (C₃H₄Cl₂O₃S) compared with 177.05 g·mol⁻¹ (C₃H₆Cl₂O₂S) for the monofunctional analog 3-chloropropanesulfonyl chloride (1633-82-5), a difference of 13.98 g·mol⁻¹ attributable to the replacement of a –CH₂– group with a –C(=O)– group [1]. Density values also diverge: the target compound has a reported density of approximately 1.25 g·cm⁻³ [2], while 1633-82-5 has a well-characterized density of 1.456 g·mL⁻¹ at 25 °C . These differences provide unambiguous analytical handles for identity confirmation and purity assessment by GC-MS, LC-MS, or density measurement.

Physical property differentiation Quality control Identity confirmation

Patent-Cited Pharmaceutical Intermediate: Occurrence in AstraZeneca MMP Inhibitor Synthesis (US6734184 B1)

3-(Chlorosulfonyl)propanoyl chloride (3944-67-0) is explicitly cited as a synthetic intermediate in AstraZeneca patent US6734184 B1, which discloses arylpiperazine-based metalloproteinase (MMP) inhibitors [1]. The patent, filed in 1999 and granted in 2004, describes the use of this compound in the construction of sulfonamide-containing pharmacophores targeting MMP enzymes implicated in cancer, arthritis, and cardiovascular disease [2]. The patent reference demonstrates that the compound's bifunctional reactivity has been utilized in a documented pharmaceutical development program, providing regulatory-grade provenance. In contrast, the monofunctional analog 3-chloropropanesulfonyl chloride (1633-82-5) is primarily cited in the literature for more generic sulfonamide syntheses and chiral sultam formation, rather than in a named pharmaceutical patent from a major originator [3].

Pharmaceutical intermediate MMP inhibitor Patent synthesis

Positional Isomer Comparison: 3-Chlorosulfonyl vs. 2-Chlorosulfonyl Substitution Pattern and Steric Accessibility

The 3-(chlorosulfonyl)propanoyl chloride isomer (3944-67-0) positions the sulfonyl chloride at the terminal C-3 position, separated from the acyl chloride by a two-methylene spacer [1]. In contrast, 2-chlorosulfonylpropanoyl chloride (CAS 40754-39-0; MW 191.03, identical molecular formula C₃H₄Cl₂O₃S) places the sulfonyl chloride at the α-position adjacent to the acyl chloride [2]. The 1,3-disposition in 3944-67-0 provides greater spatial separation between the two electrophilic centers, reducing steric congestion during sequential nucleophilic attack. The 1,2-disposition in the 2-isomer places both electrophilic groups in close proximity, potentially leading to competing intramolecular reactions and reduced chemoselectivity. Both isomers share the same molecular weight and formula, making them indistinguishable by MS alone, but their reactivity profiles and the steric accessibility of the sulfonyl chloride differ substantially.

Positional isomer Steric hindrance Synthetic accessibility

Procurement Differentiation: Pricing, Availability, and Supplier Landscape for 3944-67-0 vs. Commodity Sulfonyl Chlorides

3-(Chlorosulfonyl)propanoyl chloride (3944-67-0) is a specialty building block stocked primarily by Enamine (EN300-95225) with pricing at approximately $813–$1,043 per gram (1 g scale) and $3,499 per 10 g [1]. By comparison, the monofunctional commodity chemical 3-chloropropanesulfonyl chloride (1633-82-5) is widely available from major distributors including Sigma-Aldrich, Thermo Fisher, and Acros at prices typically below $50 per 25 g . The price differential of approximately 200–500× reflects the compound's specialty bifunctional nature, lower production volume, and more complex synthesis. The limited supplier base (primarily Enamine and custom synthesis providers) necessitates longer lead times and more rigorous supplier qualification compared to the multi-source commodity analog.

Specialty chemical procurement Building block sourcing Supplier qualification

Moisture Sensitivity and Handling Requirements: Comparative Storage Stability of Bifunctional vs. Monofunctional Sulfonyl Chlorides

Both 3-(chlorosulfonyl)propanoyl chloride (3944-67-0) and its monofunctional analog 3-chloropropanesulfonyl chloride (1633-82-5) are moisture-sensitive compounds requiring storage under anhydrous conditions . However, the bifunctional nature of 3944-67-0 introduces an additional degradation pathway: hydrolysis of the acyl chloride generates the corresponding carboxylic acid (3-sulfopropanoic acid), which can then autocatalyze further hydrolysis of the sulfonyl chloride via intramolecular proton transfer [1]. Literature on sulfonyl chloride hydrolysis kinetics indicates that the presence of a proximal carboxylic acid can accelerate sulfonyl chloride hydrolysis rates by 2- to 10-fold compared to the isolated sulfonyl chloride in neutral aqueous media [2]. This autocatalytic degradation pathway is absent in monofunctional 1633-82-5, which undergoes only direct sulfonyl chloride hydrolysis.

Moisture sensitivity Storage stability Handling protocol

Optimal Application Scenarios for 3-(Chlorosulfonyl)propanoyl chloride (3944-67-0) Based on Differential Evidence


PROTAC Linker and Heterobifunctional Degrader Synthesis

The bifunctional acyl chloride + sulfonyl chloride architecture of 3944-67-0 makes it uniquely suited as a compact heterobifunctional linker for PROTAC (Proteolysis Targeting Chimera) construction. The acyl chloride can be chemoselectively coupled to an amine-containing E3 ligase ligand (e.g., VHL or cereblon ligand) to form a stable amide bond, while the residual sulfonyl chloride can subsequently be reacted with a hydroxyl- or amine-functionalized target-protein ligand to form a sulfonate ester or sulfonamide linkage . This sequential, one-pot derivatization strategy is structurally inaccessible with monofunctional sulfonyl chlorides such as 1633-82-5, which would require an entirely separate linker moiety. The two-methylene spacer provides sufficient distance to minimize steric interference between the E3 ligase and target protein binding events [1].

MMP Inhibitor Pharmacophore Construction for Oncology and Inflammation Programs

Based on its documentation in AstraZeneca patent US6734184 B1, 3944-67-0 is positioned for use in constructing sulfonamide-containing zinc-binding groups (ZBGs) for matrix metalloproteinase (MMP) inhibitors [2]. The acyl chloride can be coupled to an arylpiperazine scaffold via amide bond formation, while the sulfonyl chloride can be converted to a sulfonamide ZBG that coordinates the active-site zinc ion. This dual functionalization on a compact three-carbon scaffold is critical for maintaining drug-like physicochemical properties (MW, logP, PSA) in the final MMP inhibitor candidates, as documented in the patent's exemplified compounds. For medicinal chemistry teams pursuing MMP-targeted programs, selecting 3944-67-0 provides direct alignment with a known pharmacophore strategy from a major pharmaceutical originator.

3-(Heterocyclylsulfonyl)propanoic Acid Library Synthesis via Parallel Chemistry

The synthetic methodology described by Dorogov et al. (Synthesis 2004, 2999–3004) for constructing 3-(heterocyclylsulfonyl)propanoic acid libraries utilizes a strategy that can be adapted to 3944-67-0 as a key intermediate . The acyl chloride can be hydrolyzed or coupled to generate the propanoic acid or amide terminus, while the sulfonyl chloride can be reacted with heterocyclic nucleophiles to introduce diverse sulfonamide functionality. This enables parallel synthesis of compound libraries for high-throughput screening, where the bifunctional nature of 3944-67-0 allows two diversity points to be introduced from a single building block — a significant advantage over monofunctional alternatives that would require sequential coupling of two separate intermediates. The 'good yields and excellent purity' reported for the 3-(heterocyclylsulfonyl)propanoic acid series (typically >70% over two steps) support the practical utility of this approach .

Surface Functionalization and Polymer Modification Requiring Dual Anchoring Chemistry

For materials science applications involving surface functionalization or polymer modification, 3944-67-0 offers a distinct advantage through its ability to anchor to a substrate via one electrophilic group while presenting the second as a reactive handle for subsequent conjugation. The acyl chloride can be used to covalently attach the molecule to amine-functionalized surfaces (e.g., amine-terminated self-assembled monolayers, aminated agarose beads, or amine-modified PEG hydrogels) via robust amide bond formation, while the sulfonyl chloride remains available for further reaction with nucleophile-bearing ligands, fluorophores, or biomolecules . This dual-anchoring capability is absent in monofunctional sulfonyl chlorides (1633-82-5), which can only attach to surfaces without retaining a second reactive site. The two-methylene spacer also provides a short but flexible tether that minimizes non-specific binding while maintaining surface proximity [1].

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